1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine
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Overview
Description
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine is an organic compound that features both a pyrazole and a furan ring. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction where a furan derivative reacts with a suitable electrophile.
Final Assembly: The final step involves the coupling of the pyrazole and furan moieties through a methanamine linker, often using reductive amination or similar methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or in enzyme inhibition studies.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine: Lacks the dimethyl substitution on the pyrazole ring.
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)methanamine: Contains a thiophene ring instead of a furan ring.
Uniqueness
1-(1,5-Dimethyl-1h-pyrazol-4-yl)-N-(furan-2-ylmethyl)methanamine is unique due to the specific combination of the pyrazole and furan rings, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-9-10(7-13-14(9)2)6-12-8-11-4-3-5-15-11/h3-5,7,12H,6,8H2,1-2H3 |
InChI Key |
CTNJNJXJIDHPGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC=CO2 |
Origin of Product |
United States |
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